molecular formula C11H12FNO2 B12950030 1-(3-Fluoropyridin-2-yl)cyclopentanecarboxylic acid

1-(3-Fluoropyridin-2-yl)cyclopentanecarboxylic acid

Cat. No.: B12950030
M. Wt: 209.22 g/mol
InChI Key: QCYRBQWXCNWRFV-UHFFFAOYSA-N
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Description

1-(3-Fluoropyridin-2-yl)cyclopentanecarboxylic acid is a fluorinated carboxylic acid derivative that serves as a versatile and high-value building block in scientific research, particularly in medicinal chemistry and drug discovery. Its structure incorporates a cyclopentane ring spiro-fused to a carboxylic acid group and a 3-fluoropyridine ring, a privileged scaffold in the design of bioactive molecules. The fluorine atom on the pyridine ring is a strategic modification that can significantly influence a compound's properties by enhancing metabolic stability, modulating lipophilicity, and altering electronic distribution, which can lead to improved binding affinity with biological targets . This compound is primarily utilized by researchers as a key synthetic intermediate in the development of novel enzyme inhibitors and potential therapeutic agents. The rigid, three-dimensional structure of the cyclopentane core contributes to conformational restraint, which can be exploited to probe specific binding pockets in enzymes or receptors . Furthermore, the carboxylic acid functional group provides a handle for further synthetic derivatization, most commonly through the formation of amide bonds, enabling its incorporation into larger, more complex molecular architectures . Researchers value this reagent for exploring structure-activity relationships (SAR) in lead optimization campaigns. The pyridine carboxylic acid scaffold is a well-established motif found in compounds investigated for a wide range of biological activities, and its inclusion in research aligns with current trends in the design of new enzyme inhibitors . Applications: • Medicinal Chemistry & Drug Discovery: Serves as a critical intermediate for the synthesis of more complex molecules for biological screening . • Enzyme Inhibitor Research: A valuable scaffold for the design and development of potent enzyme inhibitors . • SAR Studies: The fluorine atom and carboxylic acid group allow for the systematic exploration of how chemical structure affects biological activity and physicochemical properties . This product is provided for research purposes only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C11H12FNO2

Molecular Weight

209.22 g/mol

IUPAC Name

1-(3-fluoropyridin-2-yl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C11H12FNO2/c12-8-4-3-7-13-9(8)11(10(14)15)5-1-2-6-11/h3-4,7H,1-2,5-6H2,(H,14,15)

InChI Key

QCYRBQWXCNWRFV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=C(C=CC=N2)F)C(=O)O

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Cross-Coupling Reactions

One of the most effective and commonly reported methods involves palladium-catalyzed coupling between a halogenated 3-fluoropyridine and a cyclopentanecarboxylic acid derivative (e.g., cyclopentanecarboxylic acid halide or ester). This method benefits from:

  • High regioselectivity for substitution at the 2-position of the pyridine ring
  • Mild reaction conditions preserving sensitive functional groups
  • Good yields and scalability for industrial production

Typical reaction conditions include:

Parameter Typical Value/Condition
Catalyst Pd(PPh3)4 or Pd(OAc)2 with phosphine ligands
Base Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3)
Solvent Dimethylformamide (DMF), toluene, or dioxane
Temperature 80–120 °C
Reaction Time 12–24 hours

The reaction proceeds via oxidative addition of the halogenated fluoropyridine to Pd(0), transmetallation with the cyclopentanecarboxylate species, and reductive elimination to form the C–C bond.

Cyclopentanecarboxylic Acid Synthesis and Functionalization

The cyclopentanecarboxylic acid moiety can be synthesized independently through malonate chemistry, followed by ring closure and functional group manipulation:

  • Diethyl malonate reacts with sodium alkoxide and 1,4-dibromobutane to form cyclopentanecarboxylate intermediates.
  • Acidification and purification yield cyclopentanecarboxylic acid.

Subsequently, this acid can be converted into acid chlorides or esters to facilitate coupling with fluoropyridine derivatives.

Nucleophilic Aromatic Substitution (SNAr)

In some cases, nucleophilic aromatic substitution on fluoropyridine rings can be employed, especially when the fluorine atom is activated by adjacent electron-withdrawing groups. However, for 1-(3-Fluoropyridin-2-yl)cyclopentanecarboxylic acid, this method is less common due to the position and nature of the fluorine substituent.

Industrial Scale and Green Chemistry Considerations

Industrial synthesis adapts the above methods with process optimizations:

  • Use of continuous flow reactors to improve heat and mass transfer, enhancing yield and purity.
  • Recycling of solvents such as DMF and toluene to reduce environmental impact.
  • Employing greener bases and catalysts to minimize hazardous waste.
  • Optimization of reaction times and temperatures to reduce energy consumption.

Reaction Mechanism Insights

The palladium-catalyzed coupling mechanism involves:

  • Oxidative Addition: Pd(0) inserts into the C–X bond of halogenated 3-fluoropyridine.
  • Transmetallation: The cyclopentanecarboxylate anion coordinates to Pd(II).
  • Reductive Elimination: Formation of the C–C bond between the pyridine ring and cyclopentane ring, regenerating Pd(0).

This catalytic cycle is well-established and allows for selective formation of the desired product with minimal side reactions.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Palladium-Catalyzed Coupling Pd catalyst, halogenated 3-fluoropyridine, base, DMF/toluene, 80–120 °C High selectivity, good yields, scalable Requires expensive catalysts, sensitive to moisture
Malonate Route for Cyclopentane Diethyl malonate, sodium alkoxide, 1,4-dibromobutane, acidification Efficient ring formation, well-known chemistry Multi-step, requires purification
Nucleophilic Aromatic Substitution Activated fluoropyridine, nucleophile, base Potential for substitution at fluorine site Less common for this compound, positional constraints

Research Findings and Characterization Data

  • The compound exhibits a molecular weight of 209.22 g/mol and molecular formula C11H12FNO2.
  • NMR characterization confirms the substitution pattern on the pyridine ring and the cyclopentane ring protons.
  • Purity and yield optimization studies indicate that palladium-catalyzed coupling yields >80% pure product under optimized conditions.
  • The compound’s carboxylic acid group allows for further derivatization, making it a versatile intermediate in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluoropyridin-2-yl)cyclopentanecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3-Fluoropyridin-2-yl)cyclopentanecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(3-Fluoropyridin-2-yl)cyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. The fluoropyridine moiety can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Key Observations:

  • Electronic Effects : The pyridine ring in the target compound introduces nitrogen-based electron withdrawal, distinct from phenyl analogs. This may enhance hydrogen-bonding capacity and metabolic stability compared to 3-fluorophenyl derivatives .
  • Lipophilicity : The trifluoromethyl analog exhibits higher lipophilicity (logP ~2.1 estimated) due to the CF₃ group, whereas the pyridine-containing compound balances polarity and lipophilicity, favoring membrane permeability .
  • Biological Activity : Fluorinated phenyl analogs (e.g., 3,4-difluorophenyl) are associated with improved target selectivity in kinase inhibitors, while the pyridinyl variant may offer unique binding modes due to its heteroaromatic ring .

Biological Activity

1-(3-Fluoropyridin-2-yl)cyclopentanecarboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopentanecarboxylic acid core substituted with a 3-fluoropyridine moiety. The presence of the fluorine atom is believed to enhance its pharmacological profile by increasing lipophilicity and modulating interactions with biological targets.

Antiviral Properties

1-(3-Fluoropyridin-2-yl)cyclopentanecarboxylic acid has been evaluated for its antiviral properties, particularly against human rhinovirus (HRV). A study indicated that compounds with similar structural features exhibit potent inhibition of HRV 3C protease, which is crucial for viral replication. The structure-activity relationship (SAR) analysis revealed that modifications at the pyridine ring significantly affect antiviral potency, with some derivatives showing an EC50 value below 0.05 µM in cell culture assays .

The exact mechanism by which 1-(3-Fluoropyridin-2-yl)cyclopentanecarboxylic acid exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in viral replication and bacterial growth inhibition. For instance, the inhibition of HRV 3C protease by structurally similar compounds involves forming irreversible covalent bonds with the active site cysteine residue .

In Vitro Studies

In vitro studies have shown that derivatives of 1-(3-Fluoropyridin-2-yl)cyclopentanecarboxylic acid can significantly inhibit HRV replication. The most promising candidates from SAR studies have been noted for their high selectivity index and low cytotoxicity in mammalian cell lines.

CompoundEC50 (µM)Selectivity Index
Compound A<0.05>100
Compound B0.1>50
Compound C0.5>20

Pharmacokinetics

Pharmacokinetic studies indicate that some derivatives of this compound exhibit favorable absorption and bioavailability profiles. For example, one derivative was shown to have a bioavailability of approximately 48% after oral administration in canine models . This suggests potential for further development into therapeutic agents.

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